molecular formula C21H22ClN3O B5233035 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B5233035
M. Wt: 367.9 g/mol
InChI Key: DGHLKAUFGHBUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one typically involves multi-step protocols. One common method includes the reaction of 3-chlorophenylpiperazine with an indole derivative under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, modulating their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other indole and piperazine derivatives, such as:

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one is unique due to its specific combination of indole and piperazine moieties, which confer distinct biological properties and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O/c22-17-4-3-5-18(14-17)24-10-12-25(13-11-24)21(26)9-8-16-15-23-20-7-2-1-6-19(16)20/h1-7,14-15,23H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHLKAUFGHBUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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